![molecular formula C16H11ClN2O2 B3020008 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone CAS No. 21217-58-3](/img/structure/B3020008.png)

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

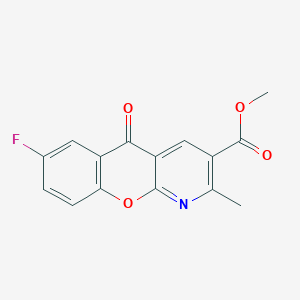

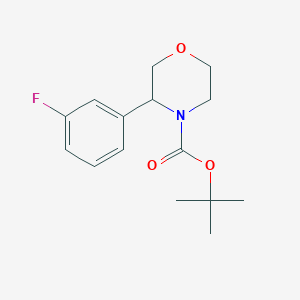

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone is a chemical compound with the molecular formula C16H11ClN2O2 . It is a naphthoquinone derivative, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .

Synthesis Analysis

The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . For instance, a series of mononuclear transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups were efficiently synthesized through a self-assembly process .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone consists of a naphthoquinone core with a chlorine atom and an amino group attached .Chemical Reactions Analysis

Naphthoquinones are able to undergo redox cycling and generate reactive oxygen species (ROS) in cancer cells . They also alter expression and activity of antioxidant enzymes to promote cell proliferation and survival .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone include its molecular formula (C16H11ClN2O2), structure, and other properties .Scientific Research Applications

Antimicrobial Activity

Naphthoquinones, the class of compounds to which 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone belongs, have been found to exhibit antimicrobial properties . They are used in traditional medicine to treat diverse human diseases . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, improves their pharmacological properties .

Antitumoral Activity

Naphthoquinones are also known for their antitumoral properties . They have been explored for their potential biological activity against cancer . The 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, a related compound, has shown potential as a therapeutic agent in the treatment of angiogenesis-related diseases .

Biochemical Reactions

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone is used in scientific research to study biochemical reactions. The unique properties of this compound make it suitable for investigating complex biochemical processes.

Drug Interactions

This compound is also used to investigate drug interactions. Understanding how different drugs interact with each other is crucial in the development of new pharmaceuticals.

Synthesis of Agrochemicals

Trifluoromethylpyridines, which are structurally similar to 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone, are used in the synthesis of active agrochemical ingredients . These compounds protect crops from pests .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-chloro-3-(pyridin-2-ylmethylamino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-13-14(19-9-10-5-3-4-8-18-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDDUIQQGCMMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B3019926.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3019928.png)

![N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B3019930.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-one](/img/structure/B3019935.png)

![4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3019937.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)

![(3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B3019947.png)